molecular formula C7H6N2O4 B573639 N-(4-Hydroxy-2-nitrophenyl)formamide CAS No. 175476-02-5

N-(4-Hydroxy-2-nitrophenyl)formamide

Cat. No.: B573639
CAS No.: 175476-02-5
M. Wt: 182.135
InChI Key: FENPZLQWKXNRMT-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-nitrophenyl)formamide is an organic compound with the molecular formula C7H6N2O4. It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 4-hydroxy-2-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-2-nitrophenyl)formamide typically involves the reaction of 4-hydroxy-2-nitroaniline with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-nitrophenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Hydroxy-2-nitrophenyl)formamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-nitrophenyl)formamide involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert their effects on biological systems. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxy-2-nitrophenyl)formamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

N-(4-hydroxy-2-nitrophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-4-8-6-2-1-5(11)3-7(6)9(12)13/h1-4,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENPZLQWKXNRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Amino-3-nitrophenol (36 g, 234 mmol) was split into 3 batches, approximately 12 g each. Each batch was dissolved in 150 mL of tetrahydrofuran and heated with 10 mL of 96% formic acid at 95 degrees Centigrade for 4 hours. The 3 batches were combined and concentrated. As the reactions had only proceeded ˜10% to completion, the reaction mixture was dissolved in 100 mL of 96% formic acid and heated at 110 degrees Centigrade. After 30 minutes, a precipitate began to form and 150 mL of tetrahydrofuran was added to ensure good stirring. The reaction was heated at 110 degrees Centigrade for 15 hours. The reaction was concentrated and the residue was diluted with water. The resulting solid was collected by filtration. The solid was washed three times with water and then dried in a vacuum oven at 110 degrees Centigrade for approximately 18 hours to give 40.4 g of (4-hydroxy-2-nitrophenyl)formamide. (M-1) 181.0, 1.48 min (LC/MS method B)
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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